molecular formula C18H21FN4O B13861211 But-2-ene-2-Desfluorophenyl Efinaconazole

But-2-ene-2-Desfluorophenyl Efinaconazole

Cat. No.: B13861211
M. Wt: 328.4 g/mol
InChI Key: JZOLXSFNVAGKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of But-2-ene-2-Desfluorophenyl Efinaconazole involves synthetic routes that typically include the use of various organic reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

But-2-ene-2-Desfluorophenyl Efinaconazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

But-2-ene-2-Desfluorophenyl Efinaconazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of But-2-ene-2-Desfluorophenyl Efinaconazole is related to its parent compound, Efinaconazole. Efinaconazole inhibits fungal lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, Efinaconazole disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

But-2-ene-2-Desfluorophenyl Efinaconazole can be compared with other similar compounds, such as:

    Efinaconazole: The parent compound, which is a topical antifungal agent.

    Itraconazole: Another antifungal agent that also inhibits lanosterol 14α-demethylase.

    Fluconazole: A widely used antifungal agent with a similar mechanism of action.

The uniqueness of this compound lies in its specific structural modifications, which may result in different biological activities and properties .

Properties

Molecular Formula

C18H21FN4O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)but-3-en-2-ol

InChI

InChI=1S/C18H21FN4O/c1-14-7-9-22(10-8-14)15(2)18(24,11-23-13-20-12-21-23)16-3-5-17(19)6-4-16/h3-6,12-13,24H,1-2,7-11H2

InChI Key

JZOLXSFNVAGKOC-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C(=C)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.